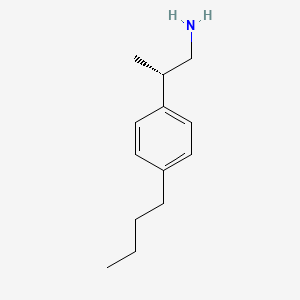
(2S)-2-(4-Butylphenyl)propan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-(4-Butylphenyl)propan-1-amine, also known as buphedrone, is a synthetic stimulant drug that belongs to the cathinone class. It is a derivative of the naturally occurring stimulant cathinone, which is found in the khat plant. Buphedrone is known for its psychoactive effects and is often used recreationally. However, it has also been the subject of scientific research due to its potential therapeutic applications.
作用机制
Buphedrone acts as a dopamine and norepinephrine reuptake inhibitor, which means that it increases the levels of these neurotransmitters in the brain. This leads to increased stimulation and euphoria, which is why it is often used recreationally. However, it also has potential therapeutic applications due to its effects on the central nervous system.
Biochemical and Physiological Effects:
Buphedrone has been shown to have a range of biochemical and physiological effects. It has been found to increase heart rate and blood pressure, as well as cause vasoconstriction. It also increases the release of dopamine and norepinephrine in the brain, leading to increased stimulation and euphoria. However, these effects can also be dangerous and can lead to adverse health effects.
实验室实验的优点和局限性
Buphedrone has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily produced and standardized for research purposes. It also has a known mechanism of action, which makes it easier to study. However, there are also limitations to its use in lab experiments. It is a controlled substance, which means that it can be difficult to obtain for research purposes. Additionally, it has potential health risks, which must be taken into consideration when conducting research.
未来方向
There are several future directions for research on (2S)-2-(4-Butylphenyl)propan-1-amine. One area of research is its potential therapeutic applications. It has shown promise as a treatment for certain neurological disorders, and further research could lead to the development of new treatments. Another area of research is its effects on the brain and the central nervous system. Understanding how this compound affects these systems could lead to a better understanding of how other drugs and substances affect the brain. Finally, there is a need for research on the potential health risks of this compound, including its effects on the cardiovascular system and the potential for addiction.
合成方法
Buphedrone can be synthesized through various methods, including the reduction of 4-butyrophenone with sodium borohydride or lithium aluminum hydride. Another method involves the reaction of 4-butyrophenone with methylamine and sodium cyanoborohydride. These methods have been described in scientific literature and have been used to produce (2S)-2-(4-Butylphenyl)propan-1-amine for research purposes.
科学研究应用
Buphedrone has been the subject of scientific research due to its potential therapeutic applications. It has been studied for its effects on the central nervous system and has shown promise as a treatment for certain neurological disorders. For example, one study found that (2S)-2-(4-Butylphenyl)propan-1-amine was effective in reducing the symptoms of Parkinson's disease in animal models. Another study found that it may have potential as a treatment for depression and anxiety.
属性
IUPAC Name |
(2S)-2-(4-butylphenyl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N/c1-3-4-5-12-6-8-13(9-7-12)11(2)10-14/h6-9,11H,3-5,10,14H2,1-2H3/t11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYBFMGNOERXXRL-LLVKDONJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(C)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC1=CC=C(C=C1)[C@H](C)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

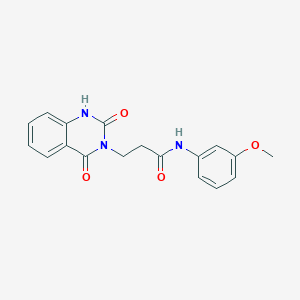
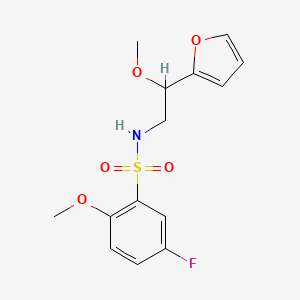
![N-[3-(4-methoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]butanamide](/img/structure/B2750150.png)

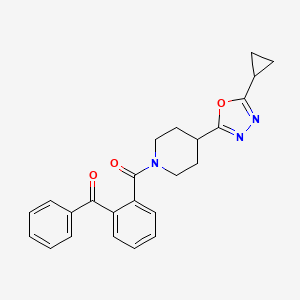
![N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2750158.png)
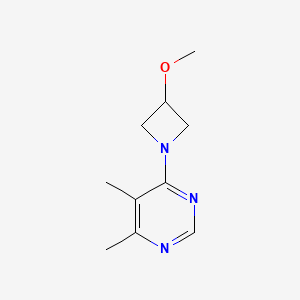



![Tert-butyl 3-[3-(azetidin-3-yl)propyl]piperidine-1-carboxylate](/img/structure/B2750165.png)
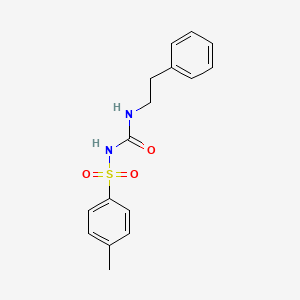

![5-{[2-(4-Methoxyphenyl)ethyl]amino}-2-[4-(morpholin-4-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2750170.png)